N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a compound that features a thiophene ring, a hydroxyethyl group, and a pivalamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Future Directions
The future directions for “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” and its derivatives could involve further structural optimization . For instance, one of the derivatives, compound 4f, has been identified as a promising fungicide candidate against cucumber downy mildew . Further development and testing of this compound could be a potential future direction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and pivalamide groups. One common method is the condensation reaction, where thiophene is reacted with an α-methylene carbonyl compound and an α-cyano ester under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)pivalamide
- N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-7-8(13)9-5-4-6-15-9/h4-6,8,13H,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKPUTLAYYMDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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